Taste Threshold: 3-Propylidenephthalide Requires 67% Higher Concentration for Equivalent Flavor Impact vs. 3-Butylidenephthalide
3-Propylidenephthalide exhibits a taste threshold of 25 ppm, compared to 15 ppm for 3-butylidenephthalide . This 10 ppm difference means that formulators must use approximately 67% more 3-propylidenephthalide to achieve equivalent taste intensity. The sensory character of 3-propylidenephthalide at this concentration is described as 'green, celery, sweet and lovage with vegetative and herbal nuances,' while 3-butylidenephthalide at 15 ppm provides 'celery, green, vegetable-like with a herbal nuance'—a simpler, less sweet profile [1].
| Evidence Dimension | Taste threshold (ppm) in standardized flavor evaluation |
|---|---|
| Target Compound Data | 25 ppm (3-propylidenephthalide) |
| Comparator Or Baseline | 15 ppm (3-butylidenephthalide, CAS 551-08-6) |
| Quantified Difference | 10 ppm higher threshold; 1.67× higher concentration required for equivalent flavor impact |
| Conditions | Standardized organoleptic evaluation in dipropylene glycol; FEMA GRAS flavor ingredient specifications |
Why This Matters
Procurement and formulation decisions must account for the 67% higher usage level of 3-propylidenephthalide to match the flavor intensity of 3-butylidenephthalide, directly impacting cost-in-use calculations.
- [1] Perflavory.com. 3-Butylidene phthalide – Taste Description: 'at 15.00 ppm. Celery, green, vegetable-like with a herbal nuance.' Mosciano, Gerard P&F 17, No. 4, 33, (1992). Accessed 2026. View Source
